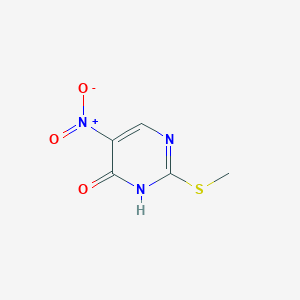

2-(Methylthio)-5-nitropyrimidin-4-ol

Description

Overview of Pyrimidine (B1678525) Chemistry in Contemporary Research

Pyrimidine is a six-membered heterocyclic aromatic compound, similar to benzene (B151609) and pyridine (B92270), that contains two nitrogen atoms at the first and third positions of the ring. ignited.innih.govgrowingscience.com This fundamental structure is a cornerstone of life itself, as pyrimidine derivatives form the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). ignited.innih.govwjarr.com The study of pyrimidine chemistry is a significant and dynamic area of contemporary research, largely because its derivatives are found in a vast number of natural and synthetic products with profound biological and therapeutic applications. ignited.inresearchtrend.net

The field of medicinal chemistry, which focuses on the design and synthesis of pharmaceutical agents, devotes substantial attention to heterocyclic compounds, with pyrimidines being among the most important. wjarr.comresearchtrend.net The inherent biological activity of simple and fused pyrimidines, such as purines and pteridines, makes them attractive scaffolds for drug discovery. wjarr.comresearchtrend.net Researchers are continuously exploring new methods for the synthesis of pyrimidine derivatives and investigating their diverse reactions, which provides a massive scope for innovation in medicinal science. growingscience.comwjarr.comresearchgate.net The synthetic flexibility of the pyrimidine ring allows for the creation of a multitude of derivatives, facilitating the exploration of a wide range of biological targets. researchtrend.net

Importance of Substituted Pyrimidines in Chemical and Biological Sciences

The versatility of the pyrimidine scaffold is fully realized through the synthesis of its substituted derivatives. The addition of various functional groups to the pyrimidine ring gives rise to a wide spectrum of chemical properties and biological activities. researchtrend.net This has led to the development of pyrimidine-based compounds with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. ignited.inwjarr.comresearchtrend.netnih.gov

The significance of substituted pyrimidines is underscored by their presence in numerous clinically important drugs. researchgate.net For example, fluorouracil is a key anticancer drug, while other derivatives are used as antivirals and cardiovascular medications. ignited.inresearchgate.net The reason for this broad pharmacological utility is often linked to the structural similarity of these synthetic compounds to the natural pyrimidine bases in DNA and RNA, allowing them to interact with various biological systems. ignited.innih.gov Consequently, the synthesis and study of novel substituted pyrimidines remain a major focus for chemists aiming to develop new therapeutic agents to address global health challenges, including antimicrobial resistance. ignited.innih.gov The continued investigation into mono-, di-, tri-, and tetra-substituted pyrimidines helps in the development of more potent and effective drugs. nih.govresearchgate.net

Contextualizing 2-(Methylthio)-5-nitropyrimidin-4-ol within Pyrimidine Research

Within the vast family of substituted pyrimidines, this compound stands out as a highly functionalized molecule of interest primarily in synthetic chemistry. Its structure features a methylthio (-SCH₃) group at position 2, a nitro (-NO₂) group at position 5, and a hydroxyl (-OH) group at position 4, making it a valuable building block for more complex molecules.

While direct biological applications of this compound itself are not widely reported, its true significance lies in its role as a synthetic intermediate. A closely related compound, 2-(Methylthio)-5-nitropyrimidine-4,6-diol, serves as a precursor in the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com This chlorinated pyrimidine is, in turn, a key reactant for creating libraries of highly substituted purines, which are another class of biologically important heterocycles. researchgate.net The process involves the sequential substitution of the chloro groups, oxidation of the methylthio group, reduction of the nitro group, and subsequent cyclization to form the purine (B94841) ring system. researchgate.net

The specific arrangement of electron-withdrawing (nitro) and potentially displaceable (hydroxyl/thiol) groups on the pyrimidine ring makes this compound and its analogs versatile platforms for constructing complex heterocyclic frameworks that are otherwise difficult to access. researchgate.net

Table 1: Physicochemical Properties of Related Pyrimidine Intermediates

| Property | This compound | 2-(Methylthio)-5-nitropyrimidine-4,6-diol |

| CAS Number | 75423-19-7 bldpharm.com | 1979-97-1 chemicalbook.com |

| Molecular Formula | C₅H₅N₃O₃S bldpharm.com | C₅H₅N₃O₄S chemicalbook.com |

| Molecular Weight | 187.18 bldpharm.com | 203.18 chemicalbook.com |

| Melting Point | Not available | 223-224 °C chemicalbook.com |

| Appearance | Solid bldpharm.com | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c1-12-5-6-2-3(8(10)11)4(9)7-5/h2H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQPCZZUXLSAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574666 | |

| Record name | 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75423-19-7 | |

| Record name | 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of 2 Methylthio 5 Nitropyrimidin 4 Ol

Chemical Modifications at the Pyrimidine (B1678525) Core of Analogues

The chemical reactivity of 2-(methylthio)-5-nitropyrimidin-4-ol is often exploited through its conversion to more reactive intermediates, such as the corresponding 4-chloro analogue. The hydroxyl group at the C4 position can be readily converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃). google.com This creates a highly reactive 4-chloro-2-(methylthio)-5-nitropyrimidine (B3239797), an excellent electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. This strategy allows for the introduction of a wide array of functional groups at the C4 position.

Introduction of Amine Functionalities via Nucleophilic Substitution

The chlorine atom in 4-chloro-2-(methylthio)-5-nitropyrimidine analogues is highly susceptible to displacement by amine nucleophiles. This reaction provides a direct and efficient route to a variety of 4-aminopyrimidine (B60600) derivatives. The reaction conditions can be tailored based on the nucleophilicity of the amine. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a related analogue, with dimethylamine (B145610) results in a normal substitution product. rsc.org This highlights the general applicability of using amines as nucleophiles. rsc.org The synthesis of polysubstituted aminopyrimidines is highly desirable for creating screening libraries, and sequential SNAr reactions on dichloro-pyrimidines are a common strategy. nih.gov In some cases, intramolecular SNAr reactions can occur if the nucleophile is tethered to another part of the molecule, leading to cyclized products. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amines on Related Chloropyrimidines This table is illustrative of the types of transformations possible on the analogous 4-chloro derivative of the title compound.

| Chloropyrimidine Analogue | Amine Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| 4,6-dichloro-5-methoxypyrimidine | Various amines | 4-amino-6-chloro-5-methoxypyrimidines | nih.gov |

| 6-chloro-5-(3-dimethylaminopropoxy)-4-(4-methoxybenzylamino)pyrimidine | Intramolecular (amine on sidechain) | Cyclized tetrahydrooxazepine derivative | nih.gov |

Alkylation and Acylation Reactions

Alkylation and acylation can occur at several positions on the this compound scaffold, primarily on the nitrogen or oxygen atoms of the pyrimidinone ring. The specific outcome (N- vs. O-alkylation) often depends on the reaction conditions, such as the choice of solvent and base. A patent describing the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine mentions the methylation of 4,6-dihydroxy-5-nitropyrimidine (B14392) with dimethyl sulfate (B86663) as a key step to introduce the methylthio group. google.com In related systems, such as 6-chloro-4-amino-5-hydroxypyrimidines, O-alkylation has been achieved using agents like 3-dimethylamino-1-propyl chloride. nih.gov While direct acylation examples on the title compound are less common in readily available literature, the pyrimidinone nitrogen is a potential site for acylation reactions under appropriate basic conditions.

Thiolation Pathways

Similar to amination, the introduction of sulfur-based functionalities can be achieved via nucleophilic substitution on the 4-chloro analogue. The reaction of a chloropyrimidine with a thiol or thiolate anion is a standard method for forming a C-S bond at the pyrimidine core. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with sodium thiophenoxide to yield the corresponding 4-phenylthio derivative. rsc.org This demonstrates a viable pathway for introducing diverse thioether groups onto the pyrimidine ring, further expanding the molecular diversity accessible from this compound.

Annulation and Ring Closure Reactions Leading to Fused Heterocycles

The functional groups on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. derpharmachemica.comrsc.org These reactions significantly increase the structural complexity and are fundamental in creating novel chemical scaffolds. A particularly important transformation is the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines, a class of compounds often referred to as 8-azapurines.

Synthesis of 1,2,3-Triazolo[4,5-d]pyrimidines

The synthesis of the 1,2,3-triazolo[4,5-d]pyrimidine ring system from this compound requires a two-step sequence. nih.govscienceopen.com First, the nitro group at the C5 position is reduced to an amino group. This is a crucial step, as it installs the necessary functionality for the subsequent cyclization. Standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media, are typically employed to yield 5-amino-2-(methylthio)pyrimidin-4-ol. This aminopyrimidine is the direct precursor for the formation of the fused triazole ring.

The formation of the 1,2,3-triazole ring is achieved through a diazotization reaction followed by an intramolecular cyclization. researchgate.net The 5-aminopyrimidine (B1217817) precursor is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). numberanalytics.com This process converts the primary amino group at C5 into a diazonium salt intermediate. The diazonium group is highly reactive and, in this case, undergoes a spontaneous intramolecular electrophilic attack on the N1 nitrogen of the pyrimidine ring. This ring-closing step forms the stable, aromatic 1,2,3-triazole ring, resulting in the nih.govscienceopen.comresearchgate.nettriazolo[4,5-d]pyrimidine scaffold. nih.gov This tandem diazotization/cyclization is an efficient method for constructing this important fused heterocyclic system. nih.gov Various derivatives of this scaffold have been synthesized for applications in drug discovery. nih.govscienceopen.comnih.gov

Table 2: Synthesized nih.govscienceopen.comresearchgate.netTriazolo[4,5-d]pyrimidine Derivatives This table shows examples of the fused ring system accessible from pyrimidine precursors.

| Derivative Class | Synthetic Approach | Significance | Reference |

|---|---|---|---|

| Derivatives as LSD1 inhibitors | Reaction of a triazolopyrimidine core with various amines, phenols, and thiophenols. | Identified potent inhibitors of Lysine Specific Demethylase 1 (LSD1). | nih.gov |

| Derivatives as USP28 inhibitors | Synthesis of a library of derivatives and evaluation against Ubiquitin Specific Peptidase 28 (USP28). | Discovered potent and selective inhibitors of USP28 for cancer research. | scienceopen.com |

| Derivatives containing a hydrazone fragment | Molecular hybridization to combine the triazolopyrimidine scaffold with a hydrazone moiety. | Developed potent and selective anticancer agents. | nih.gov |

Formation of Purine (B94841) Derivatives from Pyrimidine Precursors

The synthesis of purine derivatives from pyrimidine precursors is a well-established strategy in medicinal chemistry. The transformation of this compound derivatives into polysubstituted purines involves a multi-step sequence that constructs the imidazole (B134444) ring onto the existing pyrimidine core.

A key synthetic route begins with the chlorination of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine to yield 4,6-dichloro-2-methylthio-5-nitropyrimidine. This activated intermediate undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. Typically, the chlorine atoms at the C4 and C6 positions are displaced by primary and secondary amines to yield 4,6-diamino-2-methylthio-5-nitropyrimidines. researchgate.net The presence of the electron-withdrawing nitro group at the C5 position facilitates these substitutions.

Following the installation of the amino groups, the subsequent crucial steps involve the reduction of the nitro group to an amino group, creating a 1,2-diamine functionality (a 4,5-diaminopyrimidine). This intermediate is then primed for the final ring-closing reaction to form the fused imidazole portion of the purine skeleton. researchgate.net

The final and definitive step in forming the purine ring from the 4,5-diaminopyrimidine (B145471) intermediate is cyclization, commonly achieved using an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst. researchgate.net This reaction is a classic method for constructing the C8-substituted purine core.

The mechanism involves the reaction of the 4,5-diaminopyrimidine with the orthoester. One of the amino groups attacks the electrophilic carbon of the orthoester, leading to the elimination of ethanol (B145695) and the formation of an ethoxymethyleneamino intermediate. An intramolecular cyclization then occurs as the second amino group attacks the newly formed imine-like carbon. Subsequent elimination of a second molecule of ethanol results in the formation of the aromatic imidazole ring, yielding the final tetrasubstituted purine. researchgate.netmdpi.com This acid-catalyzed orthoester cyclization is an efficient method that provides access to novel purine structures that may not be accessible through other synthetic routes. researchgate.net

Investigation of Reaction Scope and Selectivity in Derivatization

The derivatization of this compound, primarily through its chlorinated analogue, offers a broad scope for creating diverse chemical entities due to the differential reactivity of its substituent sites. The selectivity of these reactions is critical for the controlled, stepwise construction of complex molecules like polysubstituted purines. researchgate.net

The process starts with the conversion of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine to 4,6-dichloro-2-methylthio-5-nitropyrimidine using a chlorinating agent such as phosphorus oxychloride.

Table 1: Chlorination of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 40-80% | asianpubs.org |

The resulting 4,6-dichloro-2-methylthio-5-nitropyrimidine is highly activated for nucleophilic aromatic substitution (SNAr). The two chlorine atoms at C4 and C6 can be substituted sequentially. This selectivity allows for the introduction of two different amine nucleophiles in a controlled, one-pot procedure. researchgate.net Subsequently, the methylthio group at the C2 position can be oxidized to a methylsulfonyl group (a better leaving group), enabling a third, distinct substitution at this position. researchgate.net

This step-wise approach, summarized below, demonstrates the extensive reaction scope and high degree of selectivity:

Sequential C4/C6 Substitution : Reaction with various primary and secondary amines to introduce diversity at these positions. researchgate.net

C2 Substitution : Oxidation of the methylthio group to a sulfone, followed by substitution with another nucleophile. researchgate.net

Nitro Group Reduction : Conversion of the nitro group to an amine to prepare for cyclization. researchgate.net

Orthoester Cyclization : Ring closure to form the purine core. researchgate.net

This methodology facilitates the regiocontrolled synthesis of libraries of highly substituted purines, demonstrating the broad utility and selectivity of derivatization reactions starting from this compound. researchgate.net

Advanced Characterization and Analytical Methodologies in Research of 2 Methylthio 5 Nitropyrimidin 4 Ol and Its Derivatives

Spectroscopic Analysis of Pyrimidine (B1678525) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrimidine derivatives. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. caltech.edu

¹H NMR: In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of the signals provide a map of the proton environments within the molecule. For a compound like 2-(Methylthio)-5-nitropyrimidin-4-ol, one would expect a singlet for the methyl (CH₃) protons of the methylthio group. The chemical shift for these protons typically appears in a specific region of the spectrum. chemicalbook.com Additionally, a distinct signal for the single proton on the pyrimidine ring would be observed, with its chemical shift influenced by the electron-withdrawing nitro group and the other substituents. chemicalbook.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the structure gives rise to a distinct signal. caltech.edu For this compound, signals would be expected for the methylthio carbon, as well as for each of the four carbon atoms within the pyrimidine ring. The chemical shifts of the ring carbons are particularly informative, indicating the electronic environment created by the substituents (hydroxyl, methylthio, and nitro groups). mdpi.commdpi.com Attached Proton Test (APT) or similar experiments can be used to distinguish between different types of carbons (CH₃, CH, and quaternary carbons). mdpi.com

Interactive Table 1: Typical NMR Data for Pyrimidine-related Scaffolds Data is illustrative and based on general knowledge of similar structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | S-CH₃ | 2.0 - 3.0 | Singlet (s) |

| ¹H | Pyrimidine-H | 7.0 - 9.0 | Singlet (s) or Doublet (d) |

| ¹³C | S-CH₃ | 10 - 20 | Quartet (in ¹H-coupled) |

| ¹³C | Pyrimidine-C | 110 - 170 | Varies |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision. creative-proteomics.com Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is particularly well-suited for analyzing polar molecules like pyrimidine derivatives, as it typically generates intact molecular ions with minimal fragmentation. nih.govnih.gov

In a typical ESI-MS analysis of this compound (Molecular Formula: C₅H₅N₃O₃S, Molecular Weight: 187.18 g/mol ), the compound would be ionized to produce either a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The expected m/z values would be approximately 188.01 for the [M+H]⁺ ion and 186.00 for the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can determine this mass with exceptional accuracy, serving to confirm the elemental composition. creative-proteomics.com

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of compounds from a mixture prior to their detection by the mass spectrometer. researchgate.netnih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions, which helps in confirming the structure of the parent molecule. nih.govusp.org

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the desired product from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. mdpi.com In the synthesis of pyrimidine derivatives, TLC is used to compare the reaction mixture to the starting materials and identify the spot corresponding to the newly formed product. mdpi.com The separation is based on the differential partitioning of compounds between the stationary phase (typically a plate coated with silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). mdpi.com The purity can be inferred by the presence of a single spot for the product after the plate is developed and visualized, often under UV light. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive methods for determining the purity of chemical compounds. researchgate.net These techniques offer high resolution and quantitative accuracy. The analysis of pyrimidine derivatives is frequently performed using reversed-phase HPLC. researchgate.net

In a typical setup, the compound is separated on a C8 or C18 column. researchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve peak shape, is used for elution. creative-proteomics.comsielc.com UPLC, which uses smaller particle size columns, allows for faster and more efficient separations compared to traditional HPLC. nih.gov The purity of a sample of this compound would be determined by injecting a solution of the compound and monitoring the eluent with a detector (e.g., UV-Vis). A pure sample would ideally result in a single, sharp peak in the chromatogram. nih.gov The area of the peak is proportional to the concentration, allowing for quantification.

Interactive Table 2: Typical HPLC/UPLC Conditions for Pyrimidine Derivative Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | creative-proteomics.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | creative-proteomics.com |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | creative-proteomics.comnih.gov |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. mdpi.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula.

For this compound, with the molecular formula C₅H₅N₃O₃S, the theoretical elemental composition can be calculated. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the empirical formula and supports the proposed structure, complementing data from NMR and mass spectrometry. mdpi.commdpi.com

Interactive Table 3: Elemental Analysis Data for this compound (C₅H₅N₃O₃S)

| Element | Molecular Formula | Theoretical % | Found % (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₅ | 32.08 | 32.15 |

| Hydrogen (H) | H₅ | 2.69 | 2.71 |

| Nitrogen (N) | N₃ | 22.45 | 22.38 |

| Sulfur (S) | S | 17.13 | 17.09 |

X-ray Crystallography for Structural Elucidation of Related Pyrimidine Systems

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. This experimental science provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound and its derivatives. By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, researchers can generate a detailed electron density map and, from that, a comprehensive structural model. wikipedia.orgnih.gov

While a specific crystal structure for this compound is not publicly available, extensive research on related pyrimidine systems offers significant insights into its likely structural characteristics. The structural elucidation of various pyrimidine derivatives through X-ray diffraction has been instrumental in confirming molecular geometries, understanding tautomeric forms, and analyzing non-covalent interactions that dictate crystal packing. researchgate.netnih.gov

Detailed Research Findings from Related Pyrimidine Structures

The presence of a nitro group, as in 5-nitropyrimidine (B80762) derivatives, significantly influences the electronic properties and intermolecular interactions. X-ray diffraction analysis of 5-nitropyrimidine-2,4-diamine (B43640) confirmed its molecular structure, providing a basis for understanding the reactivity of such compounds. researchgate.net Furthermore, co-crystal studies involving 2-amino-5-nitropyridine (B18323) have highlighted the formation of robust hydrogen-bonded motifs, such as R2²(8) rings, through N-H···O interactions. researchgate.net These findings underscore the importance of the nitro group in directing crystal packing through strong hydrogen bonds.

The methylthio group's influence on pyrimidine structures has also been investigated. In the synthesis of derivatives of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide, the S-methyl substitution was confirmed, and while crystal structures were not the primary focus, the characterization laid the groundwork for understanding the steric and electronic contributions of this group. researchgate.net

Heterocyclic-fused pyrimidine analogues have been the subject of in-depth crystallographic studies, particularly in the context of drug design. High-resolution X-ray co-crystal structures of these compounds with their biological targets, such as tubulin, have provided critical insights into their binding modes. acs.org These studies often reveal the importance of specific hydrogen bonds and other non-covalent interactions for biological activity. acs.org

Interactive Data Tables of Related Pyrimidine Crystal Structures

The following tables summarize key crystallographic data for several pyrimidine derivatives, offering a comparative basis for predicting the structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for Selected Pyrimidine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Compound 4 (a 5,6-disubstituted pyrimidine) | C₁₀H₁₂N₂O₄ | Monoclinic | P2₁/c | 10.335(2) | 8.821(2) | 12.129(3) | 108.64(2) | nih.gov |

| Compound 7 (a 5,6-disubstituted pyrimidine) | C₁₅H₁₆N₂O₃ | Monoclinic | P2₁/n | 10.158(2) | 13.931(3) | 10.237(2) | 108.87(2) | nih.gov |

| Compound 14 (a 5,6-disubstituted pyrimidine) | C₆H₆Cl₂N₂ | Monoclinic | P2₁/c | 7.979(1) | 11.233(2) | 8.878(1) | 103.54(1) | nih.gov |

| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | C₁₅H₁₃N₃O₅ | Monoclinic | C2/c | 12.3069(8) | 9.7023(7) | 24.812(2) | 94.862(6) | researchgate.net |

| N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine | C₁₁H₁₁N₃O₅ | Monoclinic | P2₁ | 5.1041(3) | 7.7519(4) | 14.7974(8) | 97.088(5) | researchgate.net |

Table 2: Selected Bond Lengths and Angles for a Related Nitro-Compound

N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine researchgate.net

| Bond | Length (Å) | Angle | Degree (°) |

| C9-N1 | 1.311(4) | C10-C9-N1 | 123.5(3) |

| C10-N1 | 1.456(4) | C9-N1-C10 | 123.9(3) |

| C9-N2 | 1.371(3) | O1-C9-N1 | 117.8(3) |

| C11-N3A | 1.486(7) | O1-C9-N2 | 118.7(3) |

| C11-N3B | 1.486(13) | N1-C9-N2 | 123.5(3) |

These data from related structures provide a foundational understanding of the expected geometric parameters and packing interactions in novel pyrimidine compounds. The interplay of the electron-withdrawing nitro group and the methylthio substituent, along with the potential for tautomerism involving the 4-ol group, suggests that the crystal structure of this compound would be stabilized by a network of hydrogen bonds and potentially π-π stacking interactions, leading to a highly ordered and stable crystalline lattice.

Biological and Pharmacological Research on 2 Methylthio 5 Nitropyrimidin 4 Ol Derivatives

Medicinal Chemistry Applications of Pyrimidine (B1678525) Analogues

The versatility of the pyrimidine ring allows for structural modifications that lead to a broad spectrum of biological activities. humanjournals.cominnovareacademics.in Researchers have successfully developed numerous pyrimidine-based compounds with significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govhumanjournals.com

Pyrimidine derivatives have been investigated for their potential as antiplatelet agents, which are crucial in the prevention and treatment of thrombosis. brieflands.comnih.gov Research into novel polycyclic pyrimidine derivatives has identified compounds with significant anti-aggregatory effects. nih.gov For instance, certain 5-substituted benzopyranopyrimidine derivatives have demonstrated potent antiplatelet activity against arachidonic acid-induced aggregation. nih.gov Notably, the 2-methylthio derivative, 5-pyrrolidino-2-methylthiobenzopyrano[4,3-d]pyrimidine, was found to be particularly effective against ADP-induced aggregation, suggesting it acts through mechanisms not solely dependent on thromboxane (B8750289) A2 (TXA2). nih.govresearchgate.net

A series of novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by ADP and arachidonic acid in human plasma. brieflands.com While none of the compounds showed satisfactory activity against ADP-induced aggregation, several exhibited acceptable activity against arachidonic acid-induced aggregation. brieflands.com Among the 2-aminopyrimidines, compounds with a fluorine substituent on the phenyl ring were among the most active. brieflands.com

Table 1: Antiplatelet Activity of Selected Pyrimidine Derivatives

| Compound | Target | Activity | Source |

|---|---|---|---|

| 5-pyrrolidino-2-methylthiobenzopyrano[4,3-d]pyrimidine | ADP-induced aggregation | High efficacy | nih.gov |

| 5-substituted benzopyranopyrimidine derivatives | Arachidonic acid-stimulated aggregation | Potent antiplatelet agents | nih.gov |

The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. acs.org Pyrimidine analogues have emerged as a promising class of Gram-positive antibiotics. acs.org Several 5-fluorouracil (B62378) (5-FU) analogues have demonstrated potent activity against strains of Gram-positive cocci (GPC), including methicillin-susceptible Staphylococcus aureus (MSSA), community-acquired methicillin-resistant S. aureus (CLMRSA), and vancomycin-resistant Enterococcus (VRE), with EC50 values in the nanomolar range. acs.org These compounds are believed to exert their antibacterial effect through the inhibition of thymidylate synthetase (ThyA), leading to thymineless death, and/or by inhibiting RNA synthesis. acs.org

Furthermore, various synthesized pyrimidine derivatives have shown significant antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain pyrimidine scaffolds exhibited notable activity against E. coli and S. aureus. nih.govscirp.org The introduction of different substituents on the pyrimidine nucleus can significantly influence the antibacterial potency. innovareacademics.innih.gov

Table 2: Antibacterial Activity of Pyrimidine Analogues

| Compound Class | Target Bacteria | Potency (EC50) | Source |

|---|---|---|---|

| 5-FU Analogues (e.g., 5-FU, 5-FdU) | GPC (MSSA, CLMRSA, VRE) | 10⁻⁹ to 10⁻⁷ M | acs.org |

| Synthesized Pyrimidine Scaffolds | E. coli, S. aureus | Significant MIC values | nih.gov |

Toll-like receptor 7 (TLR7) agonists are of considerable interest for their potential in cancer immunotherapy due to their ability to activate the innate immune system. nih.govresearchgate.net Pyrimidine derivatives, particularly pyrazolopyrimidines, have been identified as a novel class of potent and selective TLR7 agonists. nih.gov Activation of TLR7 triggers a signaling cascade that results in the secretion of proinflammatory cytokines like interferon-α (IFNα), which can enhance anti-tumor immune responses. nih.govnih.gov

The development of small molecule TLR7 agonists has led to compounds with nanomolar activity in reporter assays and favorable drug-like properties. nih.gov These agonists have shown potential for use in combination with immune checkpoint inhibitors, such as anti-PD1 antibodies, to improve response rates in tumors that are not responsive to immunotherapy alone. nih.gov

Pyrimidine derivatives are a cornerstone of cancer chemotherapy. humanjournals.comekb.eg They often function by interfering with DNA synthesis and cell proliferation. ijrpr.comhumanjournals.com One promising target in cancer therapy is the MTH1 enzyme, which cancer cells rely on to prevent the incorporation of damaged nucleotides into their DNA. nih.gov Inhibition of MTH1 has been shown to be a potential strategy to selectively kill cancer cells. nih.gov

Researchers have developed potent and selective pyrimidine-based MTH1 inhibitors. nih.gov For an MTH1 inhibitor to be effective in killing cancer cells, it must not only inhibit the enzyme but also lead to the incorporation of oxidized nucleotides into the DNA. nih.gov Novel pyrimidine derivatives have been designed that exhibit inhibitory activity against the proliferation of various cancer cell lines, including colon, breast, lung, and cervical cancers. nih.gov

Pyrimidine analogues have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov COX-2 is an enzyme that is upregulated during inflammation and in cancer cells, making it a key therapeutic target. mdpi.commdpi.com Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have identified pyrimidine derivatives that exhibit high selectivity for COX-2. mdpi.comdntb.gov.ua These compounds have been shown to reduce the levels of reactive oxygen species (ROS) in inflammatory cell models, indicating additional antioxidant properties. mdpi.comnih.gov The mechanism of action for these pyrimidine-based anti-inflammatory agents is generally associated with the suppression of prostaglandin (B15479496) E2 (PGE2) production by inhibiting COX enzymes. nih.gov

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Class | Selectivity | Additional Effects | Source |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | High selectivity for COX-2 over COX-1 | Reduction of ROS levels | mdpi.comdntb.gov.uanih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Suppression of COX enzyme activity | Inhibition of PGE2 production | nih.gov |

The pyrimidine scaffold is present in several antiviral drugs and continues to be a focus of research for new antiviral agents. rroij.comhumanjournals.com A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the tobacco mosaic virus (TMV). nih.gov One compound, in particular, exhibited a curative effect against TMV that was superior to the commercial product Ningnanmycin. nih.gov Additionally, pyrimido[4,5-d]pyrimidines have been identified as a promising framework for developing antiviral agents against human coronaviruses. mdpi.com

In the fight against tuberculosis, pyrimidine derivatives have also shown significant promise. ijrpc.comindexcopernicus.com New benzothiazole–pyrimidine hybrids have been synthesized and tested against various tuberculosis strains, with some compounds showing high activity against the drug-sensitive strain of Mycobacterium tuberculosis. nih.gov Furthermore, some of these hybrids demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. nih.gov The antitubercular activity of some pyrimidine derivatives is attributed to the inhibition of enzymes like thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis (TMPKmt). indexcopernicus.comnih.gov

Research into Antimalarial Agents

The pyrimidine core is a key feature in several drugs used to combat malaria, a disease caused by the Plasmodium falciparum parasite. orientjchem.orgnih.gov The urgent need for new antimalarial agents, due to the parasite's growing resistance to existing treatments, has spurred research into novel compounds. nih.gov Thienopyrimidine derivatives, which are structurally related to pyrimidines, have been identified as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthetic pathway of the malaria parasite. nih.gov Well-known antimalarial drugs like pyrimethamine (B1678524) target this enzyme. nih.gov

Research has focused on creating hybrid molecules that combine the pyrimidine structure with other pharmacophores to enhance efficacy. nih.gov For instance, a series of tetrahydrobenzo juniperpublishers.comindexcopernicus.comthieno[2,3-d]pyrimidine derivatives were synthesized and tested against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Several of these compounds showed significant anti-plasmodial activity, with IC50 values indicating their potential as future antimalarial drug candidates. nih.gov

Table 1: Antimalarial Activity of Tetrahydrobenzo juniperpublishers.comindexcopernicus.comthieno[2,3-d]pyrimidine Derivatives

| Compound ID | IC50 (μM) against P. falciparum (W2 strain) |

|---|---|

| F4 | 0.75 |

| F16 | 0.74 |

Data sourced from studies on thienopyrimidine derivatives against chloroquine-resistant P. falciparum. nih.gov

Studies on Inhibitors of Protein Kinase C-theta (PKC-theta)

Protein Kinase C-theta (PKC-theta) is a key enzyme in T-cell signaling pathways, making it a promising therapeutic target for autoimmune diseases and transplant rejection. nih.govnih.gov Pyrimidine derivatives have been a focus of research for developing potent and selective PKC-theta inhibitors. nih.govnih.gov

Specifically, series of 2,4-diamino-5-fluoropyrimidine and 2,4-diamino-5-cyanopyrimidine derivatives have been synthesized and evaluated. nih.govnih.gov Researchers have worked to optimize these compounds to enhance their inhibitory activity against PKC-theta while minimizing undesirable side effects, such as interactions with cytochrome P450 enzymes (specifically CYP3A4 TDI - time-dependent inhibition) and P-glycoprotein (P-gp) liability, which can lead to drug-drug interactions. nih.govnih.gov Through structural modifications, compounds have been developed that exhibit potent PKC-theta inhibition and have shown efficacy in in-vivo transplant models. nih.gov

Table 2: Profile of Optimized Pyrimidine-based PKC-theta Inhibitor

| Compound ID | Target | Key Features |

|---|---|---|

| Compound 34 | PKC-theta | Potent in-vitro activity, mitigated CYP3A4 TDI, efficacy in an in-vivo transplant model. |

Based on research into 2,4-diamino-5-cyanopyrimidine derivatives. nih.gov

Broader Spectrum Pharmacological Activities of Pyrimidine Derivatives

The pyrimidine nucleus is a versatile scaffold that has been incorporated into a multitude of compounds with diverse pharmacological effects. jddtonline.infogsconlinepress.com Beyond specific applications in antimalarial and autoimmune research, pyrimidine derivatives have been investigated for a wide range of other therapeutic uses. orientjchem.orgjuniperpublishers.comindexcopernicus.com

These activities include:

Antimicrobial and Antifungal: Pyrimidine derivatives are integral to many antibacterial and antifungal agents. gsconlinepress.comorientjchem.org

Anticancer: They form the basis of several chemotherapeutic drugs used to treat various cancers. jddtonline.infogsconlinepress.com

Anti-inflammatory and Analgesic: The scaffold is present in compounds developed for their anti-inflammatory and pain-relieving properties. jddtonline.info

Antiviral: Certain pyrimidine derivatives have shown activity against viruses, such as the tobacco mosaic virus (TMV). orientjchem.orgnih.gov

Cardiovascular and Diuretic: Some derivatives have applications in treating cardiovascular conditions. orientjchem.org

This broad spectrum of activity underscores the importance of the pyrimidine ring in medicinal chemistry and drug discovery. gsconlinepress.comjuniperpublishers.com

Agrochemical Research and Herbicidal Applications

In the field of agrochemicals, derivatives of 2-(Methylthio)-5-nitropyrimidin-4-ol have been instrumental in the development of new herbicides. researchgate.net

Development of Pyrimidinyloxyphenoxypropionate Herbicides

Researchers have rationally designed and synthesized a series of pyrimidinyloxyphenoxypropionate (POP) herbicides. researchgate.net This work involves using the pyrimidine ring as a bioisostere for the benzene (B151609) and pyridine (B92270) rings found in established herbicides like diclofop (B164953) and cyhalofop (B1662147). researchgate.net A key synthetic strategy involves leveraging the different reactivities of substituents on the pyrimidine ring, such as 2-methylsulfonyl and 4-chloro groups, to attach the phenoxypropionate core via an oxygen bridge. researchgate.net

One notable compound synthesized in this research is Methyl (R)-2-(4-(6-chloro-2-methylthio-5-nitropyrimidin-4-yloxy)phenoxy)propanoate, a direct derivative of the subject compound. researchgate.net Preliminary bioassays of these novel compounds have demonstrated significant herbicidal activity against weeds like barnyard grass (Echinochloa crusgalli) and rape (Brassica napus). researchgate.net Several of the synthesized compounds were found to be more potent in inhibiting the stalk growth of barnyard grass than the commercial herbicide cyhalofop. researchgate.net

Table 3: Herbicidal Activity of Pyrimidinyloxyphenoxypropionate Derivatives

| Weed Species | Test Concentration | Observation |

|---|---|---|

| Rape (Brassica napus) | 100 mg/L | Most compounds showed >90% inhibition of root growth. |

| Barnyard Grass (Echinochloa crusgalli) | 100 mg/L | Most compounds showed >80% inhibition of root growth; some were more potent than cyhalofop on stalk growth. |

Findings from preliminary bioassays on newly synthesized pyrimidinyloxyphenoxypropionate compounds. researchgate.net

Targeting Acetyl-CoA Carboxylase (ACCase) in Monocot Chloroplasts

In many grass species (monocots), the ACCase enzyme located in the chloroplasts is particularly sensitive to this class of herbicides. ucanr.edunih.gov By inhibiting ACCase, the herbicides block fatty acid production, leading to the cessation of growth in meristematic tissues (growing points), chlorosis (yellowing) of new leaves, and eventual plant death. ucanr.edu The structural form of ACCase in broadleaf plants (dicots) is generally less sensitive, which provides the basis for the selective control of grass weeds in broadleaf crops. ucanr.edu The development of herbicides targeting ACCase remains a significant area of agrochemical research. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies of 2 Methylthio 5 Nitropyrimidin 4 Ol Derivatives

Influence of Substituents on Biological Efficacy

The substituents on the pyrimidine (B1678525) ring are not merely passive additions; they actively modulate the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, which in turn governs its interaction with biological targets. researchgate.net General studies on pyrimidines confirm that specific substitutions can lead to a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory effects. orientjchem.orgresearchgate.net

The specific placement of functional groups on the pyrimidine nucleus is a critical determinant of biological activity. nih.gov The arrangement of the methylthio, nitro, and hydroxyl groups in 2-(Methylthio)-5-nitropyrimidin-4-ol creates a unique electronic and steric environment. The hydroxyl group at position 4 allows the compound to exist in tautomeric forms (pyrimidin-4-ol and pyrimidin-4-one), which can influence its binding to target proteins.

Research on various pyrimidine derivatives has consistently shown that even minor shifts in substituent positions can lead to significant changes in efficacy or even a complete switch in the mode of action. For instance, in a series of pyrimidine derivatives, compounds with substituents at certain positions showed potent anti-tumor effects, while other isomers were less active or inactive. researchgate.net While direct comparative studies on isomers of this compound are limited, the general principle holds that the 2, 4, and 5 positions are key locations for modulating activity.

Table 1: Influence of Substituent Position on Pyrimidine Activity (General Findings)

| Position on Pyrimidine Ring | Common Substituents | General Impact on Biological Activity |

|---|---|---|

| Position 2 | Amino, Thio/Methylthio, Halogen | Often involved in key binding interactions with enzymes or receptors. Modifications here significantly alter potency. |

| Position 4 | Hydroxyl/Oxo, Amino, Halogen | Crucial for tautomerism and hydrogen bonding. Substitution with groups like alkyl(aryl)amino can confer anti-inflammatory properties. nih.gov |

| Position 5 | Nitro, Halogen, Alkyl | Strongly influences the electronic character of the ring. Electron-withdrawing groups like -NO2 can dramatically increase reactivity and activity. acs.org |

The methylthio (-SCH3) group at position 2 is a key modulator of the compound's properties. It is generally considered a good leaving group, making the C2 position susceptible to nucleophilic substitution, a common strategy for creating diverse analogues. nih.gov

Studies on related pyrimidines show that the 2-methylthio group is less reactive than a 2-sulfonyl group but more reactive than 2-chloro or 2-hydroxy groups in certain contexts. acs.org The ability to replace the methylthio group allows for the introduction of various other functionalities. For example, refluxing 2-deoxo-2-methylthioalloxazin-5-oxides (related pyrimidine structures) with amines like morpholine (B109124) or piperazine (B1678402) leads to the substitution of the methylthio group and the formation of novel 2-(substituted amino) derivatives. nih.gov This suggests that the 2-methylthio moiety in this compound serves as a versatile synthetic handle for generating libraries of new compounds.

Furthermore, the oxidation of the sulfur atom in the methylthio group to sulfinyl (-SOCH3) or sulfonyl (-SO2CH3) can drastically alter biological activity. Sulfoxidation of pyrimidine thioate derivatives has been shown to produce a spectrum of biological activities, though in some cases, these modifications resulted in diminished bioactivity compared to the parent thio-compound. researchgate.net

The nitro group (-NO2) at position 5 has a profound impact on the molecule's characteristics. As a strong electron-withdrawing group, it significantly lowers the electron density of the pyrimidine ring. acs.org This electronic effect dramatically increases the reactivity of the ring toward nucleophilic attack. Research on 2-sulfonylpyrimidines demonstrated that a nitro group at position 5 increased the reaction rate by 3.5 to 6 orders of magnitude compared to an unsubstituted pyrimidine. acs.org This heightened reactivity can be crucial for covalent modification of biological targets, a mechanism employed by some antimicrobial and anticancer agents.

In other classes of heterocyclic drugs, such as nitroimidazoles and nitrofurans, the nitro group is essential for their mechanism of action. nih.govnih.gov It is often bio-reduced in hypoxic environments (e.g., in anaerobic bacteria or solid tumors) to generate reactive nitroso and hydroxylamine (B1172632) species that damage cellular macromolecules. The orientation of the nitro group relative to other substituents is a critical determinant of activity. nih.gov It is highly probable that the nitro group in this compound derivatives serves a similar role as a key pharmacophore, making it a crucial element for biological efficacy.

Stereochemical Considerations in Pyrimidine Bioactivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological activities.

For example, if a substituent introduced by modifying the parent compound contains a stereocenter, the resulting enantiomers may exhibit different binding affinities for a target enzyme or receptor. One enantiomer might fit perfectly into a binding pocket, while the other fits poorly or not at all. This principle is fundamental in drug design, where it is common for one enantiomer to be responsible for the desired therapeutic effect while the other is inactive or contributes to side effects. In studies of other heterocyclic compounds, such as thiazole (B1198619) derivatives, specific stereoisomers have shown superior activity as enzyme inhibitors. nih.gov Although specific studies on the stereochemistry of this compound derivatives are not extensively documented, it is a critical factor to consider in the design of any new, more complex analogue.

Rational Design Principles for Novel Pyrimidine Analogues

The rational design of new pyrimidine analogues is guided by SAR data and an understanding of the target's structure and mechanism. The goal is to systematically modify the lead compound, this compound, to enhance potency, selectivity, and pharmacokinetic properties.

Key principles include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve activity or reduce toxicity. For instance, the methylthio group could be replaced with other small alkylthio groups or a halogen to fine-tune reactivity and lipophilicity.

Structure-Based Design: If the biological target is known, its three-dimensional structure can be used to design molecules that fit precisely into the active site. This involves optimizing hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. For example, analogues could be designed to form specific hydrogen bonds with an enzyme's active site residues, mimicking the interactions of a natural substrate. nih.gov

Development of Structure-Activity Hypotheses for this compound Derivatives

Based on the available evidence for pyrimidines and related nitro-aromatic heterocycles, several SAR hypotheses can be formulated for this compound derivatives:

Hypothesis 1: The 5-nitro-4-hydroxypyrimidine core is the primary pharmacophore. The electron-withdrawing nitro group is essential for activating the pyrimidine ring, making it susceptible to bioreduction or nucleophilic attack, which is key to its biological mechanism. The 4-hydroxyl group is critical for establishing key hydrogen bond interactions with the target.

Hypothesis 2: The 2-methylthio group is a "modulating" group and a synthetic handle. This group's primary role is to fine-tune the electronic properties and steric profile of the molecule. Its value also lies in its ability to be easily displaced, allowing for the synthesis of a diverse library of analogues with different groups at the C2 position to optimize target binding and selectivity. nih.gov

Hypothesis 3: Potency can be enhanced by replacing the methylthio group with moieties that improve target interaction. Replacing the -SCH3 with larger, more complex groups (e.g., substituted anilines, piperazines, or other heterocycles) could lead to additional, favorable interactions within the target's binding site, thereby increasing potency and selectivity. nih.gov

Hypothesis 4: The electron-withdrawing strength at position 5 is directly correlated with reactivity and potentially with a specific type of activity (e.g., antimicrobial). Replacing the nitro group with other strong electron-withdrawing groups (e.g., -CN, -CF3) might retain or enhance activity, while replacing it with an electron-donating group would likely lead to a loss of this activity. acs.org

These hypotheses provide a clear framework for guiding future lead optimization efforts aimed at developing novel therapeutic agents based on the this compound scaffold.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 2-(Methylthio)-5-nitropyrimidin-4-ol and its Derivatives

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.govgsconlinepress.comgsconlinepress.com Within this broad class of compounds, this compound and its related structures represent a specific lineage with significant synthetic utility and potential for biological applications.

Research has primarily focused on the chemical transformations of this pyrimidine core. A key derivative, 4,6-dichloro-2-methylthio-5-nitropyrimidine, is synthesized from 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, a tautomer of this compound. google.com This highlights the role of the parent compound as a crucial intermediate in accessing more complex pyrimidine structures. The synthesis involves a multi-step process starting from diethyl malonate, proceeding through nitration, cyclization with thiourea (B124793), methylation with dimethyl sulfate (B86663), and finally chlorination. google.com The resulting dichlorinated pyrimidine is a versatile building block for creating tetrasubstituted purines and other heterocyclic systems.

Derivatives of 2-(methylthio)pyrimidine (B2922345) have been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties. scirp.orgnih.govresearchgate.net For instance, various 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives have demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgscirp.org Furthermore, other substituted 2-(methylthio)pyrimidine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents, with some showing promising activity. nih.gov The introduction of different substituents at various positions on the pyrimidine ring allows for the fine-tuning of their biological effects. researchgate.net

The 5-nitro group is a critical feature, activating the pyrimidine ring for nucleophilic substitution reactions, which is instrumental in the synthesis of diverse derivatives. rsc.orgacs.org The reduction of the nitro group to an amino group provides a pathway to purines, pteridines, and other fused pyrimidine heterocycles. acs.org This synthetic accessibility makes 5-nitropyrimidines valuable precursors in drug discovery. gsconlinepress.comacs.org

Emerging Trends and Challenges in Pyrimidine Research

The field of pyrimidine chemistry is dynamic, with several emerging trends and persistent challenges that shape the direction of future research.

Emerging Trends:

Skeletal Editing and Diversification: A significant trend is the development of novel synthetic methods for the skeletal editing of the pyrimidine core. chinesechemsoc.org This includes transforming pyrimidines into other heterocyclic systems like pyridines or pyrazoles, which allows for the rapid diversification of molecular architectures and the exploration of new chemical space. chinesechemsoc.org Such strategies are invaluable for structure-activity relationship (SAR) studies in drug discovery.

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring is another area of intense research. researchgate.netnih.gov These methods offer a more atom-economical and efficient way to introduce various functional groups onto the pyrimidine scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net

Development of Covalent and Targeted Inhibitors: There is a growing interest in designing pyrimidine-based covalent inhibitors that can form a permanent bond with their biological targets. This approach can lead to drugs with higher potency and longer duration of action.

Focus on Novel Biological Targets: Researchers are continuously exploring the potential of pyrimidine derivatives to modulate new and challenging biological targets, including those involved in cancer, infectious diseases, and inflammatory disorders. gsconlinepress.comnih.gov This includes the development of dual inhibitors that can target multiple pathways simultaneously.

Challenges:

Regioselectivity: Achieving regioselective functionalization of the pyrimidine ring remains a significant challenge due to the influence of the two nitrogen atoms, which deactivates certain positions and directs substitution to others. researchgate.net Developing synthetic methods that allow for precise control over the position of substitution is crucial.

Drug Resistance: A major hurdle in the clinical application of pyrimidine-based drugs, particularly in oncology and infectious diseases, is the emergence of drug resistance. gsconlinepress.com Overcoming this requires the design of new derivatives that can evade resistance mechanisms or target different cellular pathways.

Toxicity and Off-Target Effects: Ensuring the selectivity of pyrimidine-based compounds for their intended biological target while minimizing off-target effects and toxicity is a constant challenge in drug development.

Synthetic Complexity: While new synthetic methods are emerging, the synthesis of complex, highly substituted pyrimidine derivatives can still be a lengthy and challenging process, which can hinder the rapid exploration of chemical diversity.

Addressing these challenges through innovative synthetic strategies and a deeper understanding of the structure-activity relationships will be key to unlocking the full therapeutic potential of pyrimidine-based compounds.

Potential Avenues for Future Investigation of this compound Analogues

Given the synthetic utility of the 2-(methylthio)-5-nitropyrimidine (B84697) scaffold, several promising avenues for future research can be envisioned for its analogues.

Exploration of Diverse Biological Activities: A primary focus should be the systematic evaluation of a library of analogues for a broader range of biological activities. Based on the known activities of related pyrimidines, this could include screening for:

Anticancer Activity: Investigating their potential as inhibitors of various kinases, which are often implicated in cancer progression. mdpi.com The 5-nitro group could be a key pharmacophore for such activity.

Antimicrobial and Antiviral Activity: Screening against a panel of pathogenic bacteria, fungi, and viruses, building upon the established antimicrobial potential of 2-thiopyrimidines. scirp.orgnih.gov

Anti-inflammatory Activity: Evaluating their ability to inhibit inflammatory pathways, as some pyrimidine derivatives have shown anti-inflammatory properties. nih.gov

Enzyme Inhibition: Targeting specific enzymes involved in various diseases, where the pyrimidine core can act as a scaffold for designing potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would be crucial to understand how different substituents on the pyrimidine ring influence biological activity. This would involve:

Modification of the 2-methylthio group: Replacing the methyl group with other alkyl, aryl, or heterocyclic moieties to probe the effect on potency and selectivity.

Substitution at the 4- and 6-positions: Introducing a variety of substituents at the 4- and 6-positions (if not the hydroxyl group) to explore the impact on biological targets.

Modification of the 5-nitro group: While the nitro group is a useful synthetic handle, exploring its replacement with other electron-withdrawing or isosteric groups could modulate the electronic properties and biological activity of the molecule.

Development of Novel Synthetic Methodologies: Further research into novel and efficient synthetic routes to access a wider range of 2-(methylthio)-5-nitropyrimidine analogues is warranted. This could include the application of modern synthetic techniques like flow chemistry and microwave-assisted synthesis to accelerate the drug discovery process.

Computational and In Silico Studies: Employing computational methods such as molecular docking and molecular dynamics simulations can help in identifying potential biological targets for these analogues and in designing new compounds with improved binding affinities and pharmacokinetic properties.

By systematically exploring these avenues, the full therapeutic potential of this compound analogues can be unlocked, potentially leading to the discovery of novel drug candidates for a variety of diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Methylthio)-5-nitropyrimidin-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of a pyrimidine core. For example, nitration and methylthio group introduction can be achieved via sequential substitution reactions. Key reagents include nitric acid (for nitration) and methylthiolating agents like methanethiol or methyl disulfide under basic conditions . Solvent choice (e.g., ethanol vs. DMF) and temperature control (reflux vs. room temperature) significantly impact regioselectivity and yield. For instance, highlights refluxing with carbon disulfide and potassium hydroxide in ethanol to form pyrimidine thiol intermediates, which can be methylated .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of nitropyrimidine derivatives?

- NMR : The nitro group at the 5-position causes deshielding of adjacent protons (C4 and C6), while the methylthio group at C2 splits signals due to coupling with neighboring nuclei. Compare ¹H and ¹³C spectra with analogous compounds like 4-(4-methoxyphenyl)pyrimidin-2-ol .

- IR : Nitro groups exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), while hydroxyl groups show broad peaks at ~3300 cm⁻¹ .

- MS : Fragmentation patterns differ based on substituent positions. For example, loss of NO₂ (46 Da) or SCH₃ (47 Da) can confirm nitro and methylthio group placement .

Q. What are the common oxidation and reduction pathways for modifying the nitro and methylthio groups in this compound?

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 2-(Methylthio)-5-aminopyrimidin-4-ol. Alternatively, Zn/HCl selectively reduces nitro groups without affecting methylthio substituents .

- Methylthio Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes methylthio to methylsulfinyl or sulfonyl groups, altering electronic properties .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitro group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution but potentially deactivating it for metal-catalyzed couplings. Steric hindrance from the methylthio group at C2 may limit accessibility to the C4 hydroxyl for derivatization. Studies on similar compounds (e.g., 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine) suggest that protecting the hydroxyl group (e.g., as a benzyl ether) improves coupling efficiency with aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for nitropyrimidine derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from variations in:

- Test strains/cell lines : Activity against Gram-positive vs. Gram-negative bacteria may differ due to membrane permeability .

- Solubility : Poor aqueous solubility (common in nitroaromatics) can lead to false negatives. Use DMSO co-solvents ≤1% to avoid cytotoxicity artifacts .

- Metabolic stability : Nitro reduction in vivo may produce inactive metabolites, as seen in 5-nitrofuran derivatives. Validate results with stability assays in liver microsomes .

Q. How can computational methods (DFT, molecular docking) predict the compound’s interaction with biological targets (e.g., kinases)?

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron-deficient C5 may interact with cysteine residues in enzyme active sites .

- Docking : Use crystal structures of target proteins (e.g., EGFR kinase) to model binding. The methylthio group’s hydrophobicity may enhance binding to hydrophobic pockets, while the hydroxyl at C4 forms hydrogen bonds .

Q. What mechanistic insights explain conflicting regioselectivity in electrophilic substitution reactions of this compound?

Contradictory results in halogenation or sulfonation may arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nitration at electron-rich positions, while non-polar solvents (e.g., toluene) may shift selectivity .

- Acid/base catalysis : Protic acids (H₂SO₄) protonate the hydroxyl group, directing electrophiles to C4 or C6, whereas Lewis acids (FeCl₃) activate the nitro group for meta-directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.